REACTION_SMILES
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[CH2:44]1[O:45][CH2:46][CH2:47][CH2:48]1.[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([O:12][CH3:13])[cH:6][c:7]([CH2:8][OH:9])[cH:10][cH:11]1.[O:33]=[C:34]1[NH:35][C:36](=[O:37])[c:38]2[cH:39][cH:40][cH:41][cH:42][c:43]21.[c:14]1([P:15]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([O:12][CH3:13])[cH:6][c:7]([CH2:8][N:35]2[C:34](=[O:33])[c:43]3[c:38]([cH:39][cH:40][cH:41][cH:42]3)[C:36]2=[O:37])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CO)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COc1cc(CN2C(=O)c3ccccc3C2=O)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |